molecular formula C14H23NO2 B5293976 N-1-adamantyl-3-methoxypropanamide

N-1-adamantyl-3-methoxypropanamide

Cat. No.: B5293976
M. Wt: 237.34 g/mol
InChI Key: NJLVCPIRKMABFD-UHFFFAOYSA-N
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Description

N-1-adamantyl-3-methoxypropanamide: is a compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. These properties make adamantane derivatives valuable in various fields, including medicinal chemistry, materials science, and nanotechnology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-1-adamantyl-3-methoxypropanamide typically involves the functionalization of the adamantane core. One common method is the reaction of 1-adamantylamine with 3-methoxypropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of adamantane derivatives often involves large-scale reactions using adamantane as the starting material. The process may include steps such as bromination, followed by substitution reactions to introduce the desired functional groups. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-1-adamantyl-3-methoxypropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-1-adamantyl-3-methoxypropanamide is used as a building block in the synthesis of more complex molecules. Its rigid structure and functional groups make it a valuable intermediate in organic synthesis .

Biology: In biological research, adamantane derivatives are studied for their potential antiviral and antibacterial properties. The unique structure of adamantane allows for the design of molecules that can interact with biological targets in novel ways .

Medicine: Adamantane derivatives, including this compound, are explored for their potential use in drug delivery systems. The stability and lipophilicity of adamantane can enhance the pharmacokinetic properties of drugs .

Industry: In the industrial sector, adamantane derivatives are used in the development of advanced materials, such as polymers and nanomaterials. Their unique properties contribute to the performance and durability of these materials .

Mechanism of Action

The mechanism of action of N-1-adamantyl-3-methoxypropanamide involves its interaction with specific molecular targets. The adamantyl group can enhance the compound’s ability to penetrate cell membranes, while the amide and methoxy groups can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s biological effects .

Comparison with Similar Compounds

  • N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
  • N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
  • 1-adamantylamine
  • 1-adamantylmethanol

Uniqueness: N-1-adamantyl-3-methoxypropanamide is unique due to the presence of both the adamantyl and methoxypropanamide groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The methoxy group can enhance the compound’s solubility and reactivity, while the adamantyl group provides stability and rigidity .

Properties

IUPAC Name

N-(1-adamantyl)-3-methoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-17-3-2-13(16)15-14-7-10-4-11(8-14)6-12(5-10)9-14/h10-12H,2-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLVCPIRKMABFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)NC12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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